molecular formula C7H6F3N B6240111 3-(1,1-difluoroethyl)-2-fluoropyridine CAS No. 2375273-84-8

3-(1,1-difluoroethyl)-2-fluoropyridine

Cat. No. B6240111
CAS RN: 2375273-84-8
M. Wt: 161.1
InChI Key:
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Description

3-(1,1-difluoroethyl)-2-fluoropyridine (DFEP) is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is used in a variety of laboratory experiments. It has a molecular weight of 133.04 g/mol and a melting point of 114-115 °C. DFEP has been studied extensively in recent years due to its unique properties and potential applications in various fields.

Scientific Research Applications

3-(1,1-difluoroethyl)-2-fluoropyridine has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand for metal complexes. It has also been used in the synthesis of pharmaceuticals and other organic compounds. Additionally, it is used in the synthesis of fluorinated compounds, which are important in the development of new materials and technologies.

Mechanism of Action

3-(1,1-difluoroethyl)-2-fluoropyridine acts as a Lewis acid catalyst in many reactions. This means that it can bind to electron-rich molecules and facilitate the transfer of electrons between molecules. This process is known as catalysis, and it can be used to speed up or alter the course of a reaction. Additionally, 3-(1,1-difluoroethyl)-2-fluoropyridine can act as a ligand, binding to metal ions and forming complexes. This is important in the synthesis of pharmaceuticals and other organic compounds.
Biochemical and Physiological Effects
At present, there is limited information available regarding the biochemical and physiological effects of 3-(1,1-difluoroethyl)-2-fluoropyridine. It is known that it is not toxic and does not have any adverse effects on the human body. However, further research is needed to determine the potential biochemical and physiological effects of 3-(1,1-difluoroethyl)-2-fluoropyridine.

Advantages and Limitations for Lab Experiments

3-(1,1-difluoroethyl)-2-fluoropyridine has many advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also easy to synthesize and can be used in a variety of reactions. Additionally, it is not toxic and does not have any adverse effects on the human body. However, it can be difficult to purify 3-(1,1-difluoroethyl)-2-fluoropyridine and it has a low solubility in many solvents, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research related to 3-(1,1-difluoroethyl)-2-fluoropyridine. One potential direction is to investigate the biochemical and physiological effects of 3-(1,1-difluoroethyl)-2-fluoropyridine on the human body. Additionally, further research is needed to optimize the synthesis of 3-(1,1-difluoroethyl)-2-fluoropyridine and to develop new methods for its purification. Finally, research into the potential applications of 3-(1,1-difluoroethyl)-2-fluoropyridine in various fields, such as pharmaceuticals and materials science, is also needed.

Synthesis Methods

3-(1,1-difluoroethyl)-2-fluoropyridine can be synthesized using a variety of methods. One of the most common methods is the reaction of 1,1-difluoroethylene and 2-fluoropyridine in the presence of a Lewis acid catalyst. This reaction produces a product that is a mixture of the desired 3-(1,1-difluoroethyl)-2-fluoropyridine and other byproducts. The reaction can be optimized to produce a high yield of 3-(1,1-difluoroethyl)-2-fluoropyridine with minimal byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1,1-difluoroethyl)-2-fluoropyridine involves the reaction of 2-fluoropyridine with 1,1-difluoroethane in the presence of a strong base to form the desired product.", "Starting Materials": [ "2-fluoropyridine", "1,1-difluoroethane", "Strong base (e.g. sodium hydride, potassium tert-butoxide)" ], "Reaction": [ "Step 1: Dissolve 2-fluoropyridine in anhydrous solvent (e.g. THF, DMF) under inert atmosphere.", "Step 2: Add the strong base to the reaction mixture and stir for 10-15 minutes.", "Step 3: Slowly add 1,1-difluoroethane to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction with water and extract the product with an organic solvent (e.g. dichloromethane).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2375273-84-8

Product Name

3-(1,1-difluoroethyl)-2-fluoropyridine

Molecular Formula

C7H6F3N

Molecular Weight

161.1

Purity

95

Origin of Product

United States

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